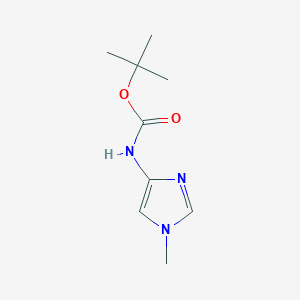

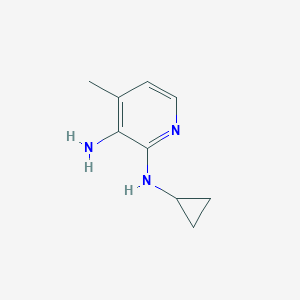

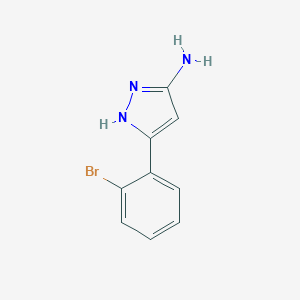

N2-环丙基-4-甲基-2,3-吡啶二胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N2-Cyclopropyl-4-methyl-2,3-pyridinediamine is a compound that can be associated with various chemical reactions and possesses certain structural characteristics that are of interest in the field of organic chemistry. While the provided papers do not directly discuss N2-Cyclopropyl-4-methyl-2,3-pyridinediamine, they do provide insights into related compounds and reactions that can help infer properties and synthetic methods that may be applicable to N2-Cyclopropyl-4-methyl-2,3-pyridinediamine.

Synthesis Analysis

The synthesis of related compounds often involves the formation of cyclopropyl rings and the functionalization of pyridine derivatives. For instance, the synthesis of 1-pyrrolines from N-cyclopropylimines suggests that similar strategies could be employed for synthesizing the cyclopropyl and pyridine components of N2-Cyclopropyl-4-methyl-2,3-pyridinediamine . Additionally, the synthesis of complex pyridine derivatives, such as those described in the cyclometalated Pd(II) and Ir(III) complexes, indicates that the pyridine ring can be functionalized with various substituents, which may be relevant for the methyl group in N2-Cyclopropyl-4-methyl-2,3-pyridinediamine .

Molecular Structure Analysis

The molecular structure of compounds similar to N2-Cyclopropyl-4-methyl-2,3-pyridinediamine often features significant interactions such as C–H⋯N, C–H⋯π, and π⋯π interactions, which can influence the overall conformation and stability of the molecule . The crystal structure of a related compound, N-cyclopropyl-9-(3,4-dicholophenyl)-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione, shows that the pyridine ring can adopt a boat conformation, which may be relevant for understanding the conformational preferences of the pyridine moiety in N2-Cyclopropyl-4-methyl-2,3-pyridinediamine .

Chemical Reactions Analysis

The reactivity of the pyridine ring in N2-Cyclopropyl-4-methyl-2,3-pyridinediamine can be inferred from the reactions involving pyridine derivatives. For example, the oxidative [3+2] cycloaddition of N-aminopyridines with α,β-unsaturated carbonyl compounds suggests that the pyridine ring can participate in cycloaddition reactions . Moreover, the cyclocondensation reactions involving pyridine N-oxides indicate that the pyridine ring can act as a nucleophile in certain conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of N2-Cyclopropyl-4-methyl-2,3-pyridinediamine can be deduced from the properties of structurally related compounds. For instance, the luminescent properties of cyclometalated complexes suggest that the pyridine ring can contribute to such properties, which might be relevant for the photophysical characterization of N2-Cyclopropyl-4-methyl-2,3-pyridinediamine . The crystal packing and intermolecular interactions observed in the crystal structures of related compounds provide insights into the potential solid-state properties of N2-Cyclopropyl-4-methyl-2,3-pyridinediamine, such as its melting point, solubility, and stability .

科学研究应用

杀虫剂的环境暴露研究表明,包括南澳大利亚在内的各个地区的儿童普遍长期接触有机磷 (OP) 和拟除虫菊酯 (PYR) 杀虫剂。值得注意的是,OP 代谢物比 PYR 更常见,表明对 OP 的环境暴露更多。接触在城郊和农村儿童中尤其高,特别是对某些受限化学品,如苯硫菌,尽管在农业和家庭环境中常用的杀虫剂毒死蜱的接触没有显着差异 (Babina 等人,2012)。

CYP1A2 催化的膳食杂环胺的代谢CYP1A2 在人类膳食杂环胺(如 PhIP 和 MeIQx)的代谢中起重要作用。这些化合物的代谢主要通过 N-羟基化,至关重要,因为这些胺类是熟肉中发现的潜在致癌物。使用呋喃菲林(CYP1A2 的选择性抑制剂)进行的抑制研究表明,CYP1A2 催化的代谢占消除这些膳食胺的很大一部分,表明该酶在解毒膳食致癌物中至关重要 (Boobis 等人,1994)。

CYP2A6 和肺癌风险研究表明,CYP2A6 基因多态性和肺癌风险之间存在显着关联。具体而言,一项研究发现,CYP2A6 基因中的缺失多态性导致酶活性缺乏,与肺癌风险降低相关。这表明由于基因多态性导致的 CYP2A6 活性不足可能对肺癌具有保护作用,突出了该酶在烟草特异性亚硝胺的代谢活化中的作用 (Miyamoto 等人,1999)。

环丙烷衍生物的氧官能化在药物开发中,环丙烷环的使用因其结构重要性而受到关注。由相邻环丙烷环活化的亚甲基的氧化是获得羰基环丙烷的直接方法。为此,可以使用各种氧化剂,如臭氧、二氧杂环、CrO3 和基于过渡金属的不同催化体系。将含环丙烷的化合物氧化为环丙基酮的研究是有机合成化学中一个有前景的领域 (Sedenkova 等人,2018)。

属性

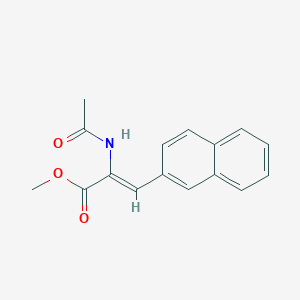

IUPAC Name |

2-N-cyclopropyl-4-methylpyridine-2,3-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3/c1-6-4-5-11-9(8(6)10)12-7-2-3-7/h4-5,7H,2-3,10H2,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OULWAPQSEVRAPN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1)NC2CC2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00444627 |

Source

|

| Record name | AGN-PC-0NABS7 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00444627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N2-Cyclopropyl-4-methyl-2,3-pyridinediamine | |

CAS RN |

284686-18-6 |

Source

|

| Record name | AGN-PC-0NABS7 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00444627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 5-(2-hydroxypropan-2-yl)-2-propyl-3-[[2,3,5,6-tetradeuterio-4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate](/img/structure/B141936.png)

![3-[(4-Ethenylphenyl)methoxy]propane-1,2-diol](/img/structure/B141945.png)